4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors such as maleic anhydride and aromatic amines . The final step involves the sulfonation of the thiophene ring and the coupling with the pyridine-substituted pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine and pyridine rings may contribute to its binding affinity and specificity, while the sulfonamide group could enhance its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol feature the pyrrolidine ring.
Pyridine Derivatives: Compounds such as piperidine and pyridine-2-carboxamide share the pyridine ring structure.
Uniqueness
4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to its combination of three distinct ring systems and the presence of a sulfonamide group
Properties
IUPAC Name |
4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-9-15(21-12(11)2)22(19,20)17-13-6-8-18(10-13)14-5-3-4-7-16-14/h3-5,7,9,13,17H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNNXRKYSCBMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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